![molecular formula C11H18N2O B2981638 cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol CAS No. 1698758-27-8](/img/structure/B2981638.png)
cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol
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Description
Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula C11H18N2O . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring made up of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol, often involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with the appropriate primary amine . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is characterized by a cyclopentyl group attached to a 1,5-dimethyl-1H-pyrazol-3-yl methanol group . The InChI code for this compound is 1S/C9H14N2O/c12-7-9(4-1-2-5-9)8-3-6-10-11-8/h3,6,12H,1-2,4-5,7H2,(H,10,11) .Physical And Chemical Properties Analysis
The molecular weight of cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is 194.28 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS) are not provided in the available literature.Scientific Research Applications
Antileishmanial Activity
Pyrazole-bearing compounds, such as cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol, are known for their diverse pharmacological effects including potent antileishmanial activities . In a study, some hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate .
Antimalarial Activity
The same study also evaluated the in vivo antimalarial activities of the synthesized pyrazole derivatives against Plasmodium berghei infected mice . The result revealed that the target compounds elicited better inhibition effects against Plasmodium berghei .
Molecular Docking Studies
Molecular docking studies were conducted on Lm-PTR1, complexed with Trimethoprim . The study justified the better antileishmanial activity of one of the compounds .
Drug Synthesis
Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol, also known as CPME, is a chemical compound that has garnered much attention from researchers in recent years due to its potential applications and properties. It could be used in the synthesis of other drugs.
Biological Research
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . As cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is a derivative of indole, it could potentially be used in biological research in these areas.
Pharmacological Research
The compound may be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents . This opens up opportunities for further pharmacological research.
properties
IUPAC Name |
cyclopentyl-(1,5-dimethylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8-7-10(12-13(8)2)11(14)9-5-3-4-6-9/h7,9,11,14H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWMYTAGAIUUQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(C2CCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol |
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